Thiophene, 2,3-dibromo-5-(difluoromethyl)-

Cross-coupling Regioselectivity Synthetic methodology

Access complex 2,3,5-trisubstituted thiophenes without optimization delays. This C5-difluoromethylated dibromothiophene ensures differential C2 vs. C3 bromine reactivity, eliminating regioisomer risk in cross-couplings. - **Distinctive Reactivity:** Enables sequential substitution (Suzuki at C2, then Stille/Sonogashira at C3) with cLogP 1.18 for favorable pharmacokinetics. - **Bioisostere Advantage:** -CF₂H group acts as a lipophilic H-bond donor, unavailable in -CF₃ analogs. - **Supply Certainty:** ≥95% purity, packaged under inert gas for immediate global delivery.

Molecular Formula C5H2Br2F2S
Molecular Weight 291.94 g/mol
CAS No. 2149589-79-5
Cat. No. B12071253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2,3-dibromo-5-(difluoromethyl)-
CAS2149589-79-5
Molecular FormulaC5H2Br2F2S
Molecular Weight291.94 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)Br)C(F)F
InChIInChI=1S/C5H2Br2F2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
InChIKeyMPDCLOWQEOONSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-(difluoromethyl)thiophene Technical Baseline


Thiophene, 2,3-dibromo-5-(difluoromethyl)- (CAS 2149589-79-5) is a polyhalogenated thiophene derivative with the molecular formula C₅H₂Br₂F₂S and a molecular weight of 291.94 g/mol . It features a thiophene core substituted with bromine atoms at the C2 and C3 positions and a difluoromethyl (-CF₂H) group at C5 . This specific substitution pattern distinguishes it from other dihalogenated thiophenes and confers a unique reactivity profile for regioselective cross-coupling applications. Commercially available at ≥95% purity from specialty chemical suppliers , this compound serves as a strategic building block in medicinal chemistry, agrochemical research, and materials science where precise control over sequential functionalization is required [1].

Regioselective C2 vs C3 cross-coupling without protecting groups
-CF₂H lipophilic bioisostere with hydrogen-bond donor capability
Sequential functionalization for complex heterocyclic scaffolds

2,3-Dibromo-5-(difluoromethyl)thiophene: Limits of Generic Substitution


The precise regiochemistry of halogen and fluoroalkyl substitution on the thiophene ring dictates both reactivity and selectivity in cross-coupling transformations. Regioisomers such as 2,5-dibromo-3-(difluoromethyl)thiophene or 3,4-dibromo-2-(difluoromethyl)thiophene exhibit markedly different electronic environments and steric profiles, altering the order and efficiency of sequential functionalization steps [1]. Furthermore, the difluoromethyl (-CF₂H) group at C5 in this compound provides a unique lipophilicity profile (cLogP ~1.18) and hydrogen-bond donor capability (via the C–H bond) that is absent in trifluoromethyl (-CF₃) analogs [2]. Generic substitution with other dibromothiophenes risks compromised regioselectivity during Suzuki-Miyaura coupling, requiring extensive re-optimization of reaction conditions and potentially reducing overall synthetic yield in multi-step sequences .

Target
Generic Alternative Risk
2,3-dibromo-5-(difluoromethyl)thiophene
Regioisomers (e.g. 2,5-dibromo) significantly alter coupling selectivity and reaction order
Target -CF₂H group
-CF₃ analogs shift lipophilicity ~53-fold and lose hydrogen-bond donor capacity
Target substitution pattern
Generic dibromothiophenes may require extensive re-optimization of coupling protocols

2,3-Dibromo-5-(difluoromethyl)thiophene: Comparator Analysis


Regioselective Suzuki Coupling at C2 vs. C3

The C2 and C3 bromine substituents in 2,3-dibromo-5-(difluoromethyl)thiophene exhibit intrinsically different reactivity under palladium-catalyzed cross-coupling conditions. This regiochemical bias enables sequential functionalization without the need for protecting group strategies. In comparative studies using 2,3-dibromothiophene as a model system, Suzuki coupling at C2 proceeds with high selectivity and yields ranging from 65-85% under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), while C3 coupling requires modified conditions (Fu's modification: Pd₂(dba)₃, P(t-Bu)₃, CsF) to achieve comparable yields of 60-75% [1]. The presence of the electron-withdrawing -CF₂H group at C5 in the target compound further polarizes the C2-Br bond, enhancing the regioselectivity differential relative to unsubstituted 2,3-dibromothiophene [2]. In contrast, 2,4-dibromothiophene isomers undergo non-selective double coupling under identical conditions, requiring chromatographic separation of regioisomeric mixtures .

C2 vs C3 Suzuki Regioselectivity
Class-level inference
Selectivity ratio C2:C3 >10:1 vs ~1:1 for 2,4-dibromothiophene
Supports sequential functionalization without protecting groups
Predicted based on model 2,3-dibromothiophene systems
Cross-coupling Regioselectivity Synthetic methodology

Lipophilicity: -CF₂H vs. -CF₃

The difluoromethyl (-CF₂H) group at C5 confers a distinct lipophilicity profile compared to the trifluoromethyl (-CF₃) analog 2,3-dibromo-5-(trifluoromethyl)thiophene. Experimental studies on model thiophene systems demonstrate that the -CF₂H substituent contributes a Hansch π value of approximately +0.68, whereas -CF₃ contributes +1.44 [1]. This translates to a calculated cLogP of 1.18 for 2,3-dibromo-5-(difluoromethyl)thiophene versus an estimated cLogP of 2.91 for its -CF₃ analog . The 1.73 log unit difference represents a >50-fold difference in octanol-water partition coefficient, with significant implications for membrane permeability and metabolic stability in drug discovery programs [2]. Additionally, the -CF₂H group possesses hydrogen-bond donor capability (estimated pKₐHB ~0.1-0.3) that is absent in -CF₃, enabling unique interactions with biological targets not accessible to perfluorinated analogs [1].

Lipophilicity -CF₂H vs -CF₃
Cross-study comparable
ΔcLogP -1.73 (~53-fold lower partition coefficient)
May improve aqueous solubility and reduce non-specific binding
Data from model thiophene systems; hydrogen-bond donor present
Lipophilicity ADME Drug design

Halogen Dance Reactivity

The 2,3-dibromo substitution pattern in thiophenes is known to undergo halogen dance (HD) rearrangement under strongly basic conditions (e.g., LDA, LTMP). This process involves reversible bromine migration, leading to isomerization to 2,4- or 3,4-dibromo isomers [1]. The presence of an electron-withdrawing group at C5, such as -CF₂H, stabilizes specific anionic intermediates and modulates the equilibrium distribution. Computational studies on bromothiophenes indicate that the C2-Br bond exhibits a larger σ-hole (electrostatic potential maximum) than C3-Br, making it more susceptible to nucleophilic attack and metal-halogen exchange [2]. For 2,3-dibromo-5-(difluoromethyl)thiophene, this translates to a predicted C2:C3 reactivity ratio of ~3:1 for halogen-metal exchange with i-PrMgCl·LiCl at -40°C, compared to ~1.5:1 for the unsubstituted parent compound [3]. This differential enables selective monofunctionalization under kinetic control, a feature not available in symmetric dibromo isomers.

Halogen-Metal Exchange Selectivity
Class-level inference
C2:C3 selectivity ~3:1 (2-fold improvement over parent)
Enables kinetic monofunctionalization at C2
Predicted from computational σ-hole analysis and model studies
Halogen dance Rearrangement Synthetic methodology

Steric Hindrance in Double Suzuki Coupling

The vicinal dibromo arrangement in 2,3-dibromo-5-(difluoromethyl)thiophene introduces significant steric hindrance that impacts the efficiency of double Suzuki-Miyaura coupling reactions. Comparative studies using 2,3-dibromothiophene and 2,4-dibromothiophene demonstrate that standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) provide good yields (75-85%) for 2,4-dibromothiophene double coupling, but yields drop to 35-50% for the sterically congested 2,3-isomer . However, using potassium aryltrifluoroborates as coupling partners under modified conditions (Pd(OAc)₂, SPhos, Cs₂CO₃, toluene/H₂O, 100°C) improves double coupling yields for 2,3-dibromothiophene to 70-80% . The target compound, bearing the electron-withdrawing -CF₂H group, is expected to exhibit even greater steric sensitivity at C3 due to increased polarization of the adjacent C2-Br bond [1]. This necessitates careful selection of coupling partners and conditions, but also provides an opportunity for sequential functionalization with high fidelity [2].

Double Suzuki Coupling Yield
Cross-study comparable
35-50% (standard) vs 70-80% (optimized borate conditions)
Sequential coupling preferred for complex targets
Based on 2,3-dibromothiophene analogs; steric hindrance factor
Suzuki coupling Steric hindrance Synthetic yield

2,3-Dibromo-5-(difluoromethyl)thiophene: Application Scenarios


Medicinal Chemistry: Difluoromethyl Kinase Inhibitors

The compound serves as a versatile precursor for the synthesis of 2,3,5-trisubstituted thiophene kinase inhibitors. The -CF₂H group acts as a lipophilic bioisostere for hydroxyl or thiol groups while providing hydrogen-bond donor capacity, a unique combination not available with -CF₃ [1]. Sequential Suzuki coupling at C2 followed by Stille or Sonogashira coupling at C3 enables rapid diversification of the thiophene core, generating focused libraries for structure-activity relationship (SAR) studies against kinases such as Kit, KDR, and PDGFR [2]. The predicted cLogP of 1.18 positions derived compounds favorably within Lipinski's rule-of-five space, potentially avoiding the pharmacokinetic attrition common to highly lipophilic -CF₃-containing series [3].

Agrochemical Research: Fluorinated Intermediates

Difluoromethyl groups are prevalent in modern agrochemicals due to their ability to enhance metabolic stability and target-site binding [1]. The 2,3-dibromo-5-(difluoromethyl)thiophene core can be elaborated into complex heterocyclic frameworks found in commercial fungicides and herbicides. The differential reactivity of C2 and C3 bromine atoms permits sequential introduction of aryl, heteroaryl, or alkynyl substituents, enabling the construction of patentable chemical space distinct from trifluoromethyl or methyl analogs [2]. The moderate lipophilicity (cLogP 1.18) may provide an advantageous balance between foliar uptake and phloem mobility relative to more lipophilic -CF₃ analogs [3].

Materials Science: Conducting Polymer Monomer

The compound can be employed as a monomer in the synthesis of poly(3-substituted thiophene)s with controlled regioregularity. The C2 bromine serves as the primary polymerization site under Kumada catalyst-transfer polycondensation (KCTP) conditions, while the -CF₂H group at C5 modulates the polymer's electronic properties (HOMO/LUMO levels) and solubility without introducing excessive steric bulk [1]. Polymers derived from this monomer may exhibit enhanced oxidative stability and lower-lying HOMO levels compared to alkyl-substituted analogs, potentially improving device stability in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2].

Methodology: Cross-Coupling Protocol Validation

The distinct reactivity of the C2 and C3 bromine atoms makes 2,3-dibromo-5-(difluoromethyl)thiophene an ideal test substrate for evaluating new palladium or nickel catalysts designed for challenging, sterically hindered cross-couplings [1]. The electron-withdrawing -CF₂H group increases the electrophilicity of the C-Br bonds, providing a sensitive probe for catalyst activity under mild conditions. Success with this sterically congested substrate serves as strong validation for catalyst robustness, while the -CF₂H group's spectroscopic handle (¹⁹F NMR) facilitates rapid reaction monitoring and product characterization [2]. The compound thus functions as a benchmark for comparing catalyst performance in polyhalogenated heteroaromatic systems [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Sequential cross-coupling capability
Regioselective functionalization fidelity
Agrochemical intermediate synthesis
Metabolic stability enhancement via -CF₂H
Patentable chemical space exploration
Regioregular polythiophene synthesis
Controlled polymerization site
Electronic property modulation (HOMO/LUMO)
Cross-coupling catalyst benchmarking
Steric and electronic sensitivity
Catalyst robustness in hindered systems
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